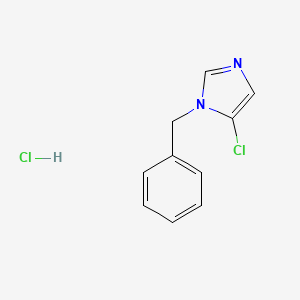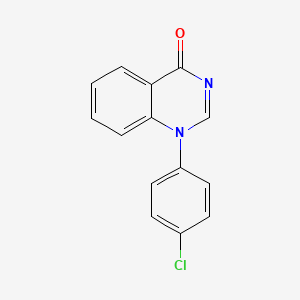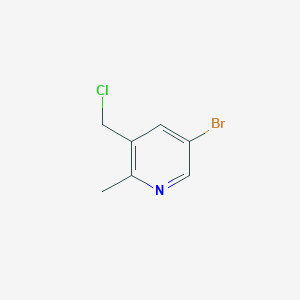![molecular formula C7H11ClO2 B11925760 6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)
6-Chloro-1,4-dioxaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-1,4-dioxaspiro[4.4]nonane is a chemical compound with the molecular formula C7H11ClO2 and a molecular weight of 162.61 g/mol It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dioxaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of lactones of γ-hydroxy carboxylic acids. The synthesis includes the condensation of two molecules of the lactone in the presence of sodium ethoxide to give a dilactone, followed by conversion to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is then decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in sufficient quantities for various applications, maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,4-dioxaspiro[4.4]nonane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium ethoxide, sodium hydroxide, and dilute mineral acids. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of spiroketal derivatives with different functional groups .
Scientific Research Applications
6-Chloro-1,4-dioxaspiro[4.4]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and other medical applications.
Industry: It is used in the manufacture of polymers, as catalysts, and in other industrial processes.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo various chemical reactions suggests it could modulate different biological processes .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound with a different functional group.
1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a different substitution pattern
Uniqueness
6-Chloro-1,4-dioxaspiro[4.4]nonane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H11ClO2 |
|---|---|
Molecular Weight |
162.61 g/mol |
IUPAC Name |
9-chloro-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C7H11ClO2/c8-6-2-1-3-7(6)9-4-5-10-7/h6H,1-5H2 |
InChI Key |
FXZZSBYEVGFUBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)OCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)



![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)






